![molecular formula C9H15N2O3P B14472811 (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid CAS No. 67632-37-5](/img/structure/B14472811.png)
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is a chemical compound with a complex structure that includes a pyridine ring, an amino group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid precursors. One common method includes the use of pyridine-2-carbaldehyde, which reacts with an appropriate amine and a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Shares the pyridine ring structure but lacks the phosphonic acid group.
Aminomethylphosphonic acid: Contains the phosphonic acid group but lacks the pyridine ring.
Uniqueness
(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is unique due to its combination of a pyridine ring, an amino group, and a phosphonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
67632-37-5 |
|---|---|
Molecular Formula |
C9H15N2O3P |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylamino)propan-2-ylphosphonic acid |
InChI |
InChI=1S/C9H15N2O3P/c1-9(2,15(12,13)14)11-7-8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3,(H2,12,13,14) |
InChI Key |
NUJAKQSOWVQPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(NCC1=CC=CC=N1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



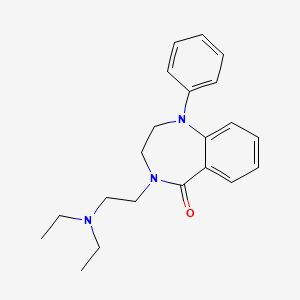
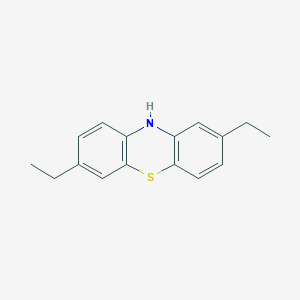
silane](/img/structure/B14472747.png)
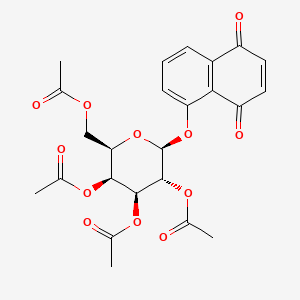

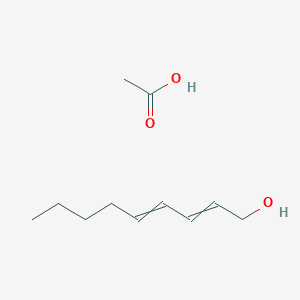
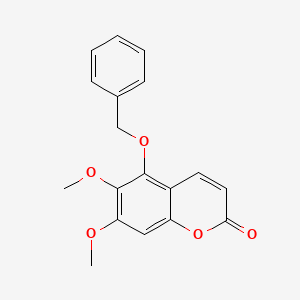
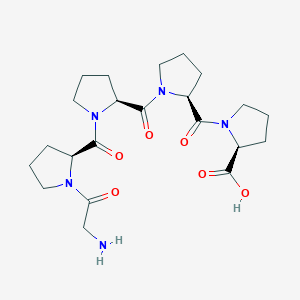
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)

